molecular formula C26H22ClF3N2OS B2892547 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 681280-00-2

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B2892547
CAS No.: 681280-00-2
M. Wt: 502.98
InChI Key: PPMAHWWFTMFRBN-UHFFFAOYSA-N
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Description

This compound features a structurally complex scaffold combining a substituted phenyl ring, an indole core, and a sulfanyl acetamide linker. Key structural elements include:

  • 1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl group: The indole moiety is modified with a 2,5-dimethylbenzyl group, which may improve lipophilicity and metabolic stability.
  • Sulfanyl acetamide bridge: The thioether linkage (sulfanyl) connects the indole and phenyl groups, offering flexibility compared to rigid sulfonamide or carbonyl linkages seen in analogs.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClF3N2OS/c1-16-7-8-17(2)18(11-16)13-32-14-24(20-5-3-4-6-23(20)32)34-15-25(33)31-22-12-19(26(28,29)30)9-10-21(22)27/h3-12,14H,13,15H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMAHWWFTMFRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling Reactions: The final step involves coupling the indole derivative with the chlorinated trifluoromethyl benzene derivative under suitable conditions, often using a base like potassium carbonate in a polar aprotic solvent.

Industrial production methods would likely optimize these steps for scale, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests it may interact with biological targets, making it a candidate for studies in enzyme inhibition or receptor binding.

    Medicine: Due to the presence of the indole moiety, it may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism by which N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. The indole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Core Structure Key Substituents Molecular Weight Notable Features
Target Compound : N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide Indole + acetamide 2-chloro-5-(trifluoromethyl)phenyl; 2,5-dimethylbenzyl-indole; sulfanyl linker ~527.9 g/mol¹ Balanced lipophilicity (CF₃, Cl, CH₃ groups); flexible thioether linker may enhance membrane permeability.
Compound 41 **: N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide Indole + sulfonamide 2,5-bis(trifluoromethyl)phenylsulfonyl; 4-chlorobenzoyl; 5-methoxy-indole 619.9 g/mol Higher molecular weight due to sulfonamide and bis-CF₃ groups; likely stronger COX-2 inhibition.
Compound 27 **: 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((trifluoromethyl)sulfonyl)acetamide Indole + triflyl sulfonamide Trifluoromethanesulfonyl; 4-chlorobenzoyl; 5-methoxy-indole ~542.9 g/mol Sulfonyl group increases acidity (pKa ~2–3), potentially improving solubility but reducing bioavailability.
Compound in **: Thiadiazole-based analog with 4-methoxybenzylsulfanyl groups Thiadiazole + acetamide 4-methoxybenzylsulfanyl; thiadiazole core ~520.1 g/mol Thiadiazole core may enhance π-stacking interactions; methoxy group improves solubility.
Oxadiazole-thiol analogs **: N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Oxadiazole + indole Indol-3-ylmethyl; oxadiazole-thiol ~350–450 g/mol Oxadiazole-thiol linkers are metabolically stable; indole modifications may target serotonin receptors.

¹Calculated based on formula C₂₆H₂₁ClF₃N₂O₂S.

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound is less electron-deficient than the 2,5-bis(trifluoromethyl)phenylsulfonyl group in Compound 41 , which may reduce off-target interactions with charged residues.
  • The 2,5-dimethylbenzyl substituent on the indole (target) vs. 4-chlorobenzoyl (Compounds 41 and 27) likely alters binding orientation in hydrophobic enzyme pockets due to steric and electronic differences .

Thiadiazole and oxadiazole cores ( and ) introduce rigidity, which could enhance target selectivity but limit conformational adaptability .

Synthetic Challenges :

  • Compound 41 required HPLC purification with a moderate yield (37%), suggesting similar challenges in synthesizing the target compound’s complex scaffold.
  • The trifluoromethanesulfonyl group in Compound 27 necessitated pyridine as a base, highlighting the reactivity of sulfonamide-forming reactions compared to thioether linkages.

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal Condition ()Optimal Condition ()
Temperature60–80°C50–70°C
SolventDMFTHF
Purification MethodColumn ChromatographyRecrystallization

What methodologies resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies often arise from assay variability or impurities. Strategies include:

  • Reproducibility Testing : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Structural Validation : Re-analyze batches via NMR and HPLC to confirm consistency .
  • Target-Specific Profiling : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity to biological targets (e.g., enzymes or receptors) .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Advanced Research Question

  • Density Functional Theory (DFT) : Predict electron distribution at the sulfanyl group to identify nucleophilic/electrophilic hotspots for derivatization .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinase domains) to prioritize substituents on the indole or phenyl rings .
  • ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability of derivatives pre-synthesis .

What systematic approaches evaluate the compound’s solubility and stability for in vitro studies?

Basic Research Question

  • Solubility : Test in buffered solutions (pH 1–10) using shake-flask methods with HPLC quantification. The trifluoromethyl group may reduce aqueous solubility, necessitating co-solvents like DMSO (<1% v/v) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., hydrolysis of the acetamide bond) .

Q. Table 2: Solubility Profile

pHSolubility (mg/mL)Stability (Half-Life)
7.40.12>48 hours
2.00.0524 hours

How should researchers address conflicting spectroscopic data for the compound’s solid-state structure?

Advanced Research Question

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve ambiguities in the indole-phenyl spatial arrangement .
  • Solid-State NMR : Compare chemical shifts with computational models (e.g., GIPAW DFT) to validate crystallographic data .
  • Dynamic Light Scattering (DLS) : Rule out aggregation artifacts in solution-phase studies .

What are the key considerations for designing pharmacokinetic studies of this compound?

Advanced Research Question

  • Plasma Stability : Incubate with liver microsomes to assess metabolic pathways (CYP450 involvement) .
  • Tissue Distribution : Radiolabel the acetamide moiety (e.g., ¹⁴C) for quantitative biodistribution tracking in animal models .
  • Excretion Profiling : Use LC-MS/MS to detect metabolites in urine and bile .

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